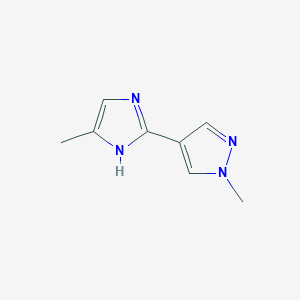

1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-methyl-4-(5-methyl-1H-imidazol-2-yl)pyrazole |

InChI |

InChI=1S/C8H10N4/c1-6-3-9-8(11-6)7-4-10-12(2)5-7/h3-5H,1-2H3,(H,9,11) |

InChI Key |

UIHKAHZKUWBHJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CN(N=C2)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Methyl 4 5 Methyl 2 Imidazolyl Pyrazole and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for Pyrazole-Imidazole Linkage

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole, the primary disconnection is at the C-C bond linking the C4 position of the pyrazole (B372694) ring and the C2 position of the imidazole (B134444) ring.

Two principal retrosynthetic pathways emerge from this initial disconnection:

Pathway A: Imidazole ring formation on a pre-existing pyrazole. This strategy involves disconnecting the imidazole ring. This reveals a key intermediate: a 4-acyl-1-methylpyrazole or a derivative thereof. This pyrazole precursor would then serve as the backbone for the subsequent construction of the 5-methylimidazole ring.

Pathway B: Pyrazole ring formation on a pre-existing imidazole. Conversely, disconnection of the pyrazole ring suggests a 2-(1,3-dicarbonyl)-5-methylimidazole derivative as the central precursor. This intermediate would then undergo cyclization with methylhydrazine to form the target pyrazole ring.

| Disconnection Strategy | Key Intermediate (Synthon) | Potential Starting Material (Synthetic Equivalent) |

| Pathway A (Imidazole Synthesis) | 1-Methylpyrazole-4-carboxamidine | 1-Methylpyrazole-4-carbonitrile |

| 1-Methylpyrazole-4-carbaldehyde | 1-Methyl-1H-pyrazole-4-carbaldehyde | |

| Pathway B (Pyrazole Synthesis) | 2-(1,3-Diketone)-5-methylimidazole | 2-(3-Oxobutanoyl)-5-methylimidazole |

Direct Cyclization Approaches for Pyrazole Ring Formation

Building the pyrazole ring onto an existing imidazole core is a viable synthetic route. This typically involves the reaction of a 1,3-difunctional compound with a hydrazine (B178648) derivative. nih.gov

The most established method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govmdpi.comyoutube.com To synthesize this compound, this approach would require a precursor containing the imidazole ring attached to a 1,3-dicarbonyl moiety.

The reaction would proceed by reacting a hypothetical intermediate, such as 1-(5-methyl-1H-imidazol-2-yl)butane-1,3-dione, with methylhydrazine. The initial reaction involves the formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com A significant challenge in this approach is the potential for the formation of regioisomers. mdpi.comnih.gov The reaction of an unsymmetrical 1,3-dicarbonyl with methylhydrazine can produce two different pyrazole isomers, which may require separation.

Table 2.2.1: Example of Pyrazole Formation via Cyclocondensation

| Imidazole Precursor | Reagent | Typical Conditions | Product |

|---|---|---|---|

| 1-(5-methyl-1H-imidazol-2-yl)butane-1,3-dione | Methylhydrazine | Acetic acid or ethanol, reflux | This compound (and regioisomer) |

The Huisgen 1,3-dipolar cycloaddition is another powerful method for constructing five-membered heterocyclic rings like pyrazoles. wikipedia.org This reaction involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.orgrsc.org

In the context of synthesizing the target molecule, this strategy could involve the reaction of a diazo compound with an alkyne bearing an imidazole substituent. For instance, reacting diazomethane (B1218177) with 1-(5-methyl-1H-imidazol-2-yl)propyne could theoretically yield the desired pyrazole framework after tautomerization and methylation. However, controlling the regioselectivity of the cycloaddition is a critical consideration. nih.gov The reaction of monosubstituted alkynes with diazomethane often leads to mixtures of 3- and 4-substituted pyrazoles. A more controlled approach involves using an alkyne surrogate, which can direct the regiochemistry before a final elimination step to form the aromatic ring. nih.gov

Table 2.2.2: Example of Pyrazole Formation via 1,3-Dipolar Cycloaddition

| 1,3-Dipole | Dipolarophile (Alkyne) | Typical Conditions | Intermediate/Product |

|---|---|---|---|

| Diazomethane | 1-(5-methyl-1H-imidazol-2-yl)propyne | Heating, often without catalyst | 4-Methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrazole (regioisomeric mixture likely) |

Synthetic Routes for Imidazole Ring Construction

An alternative and often more direct approach is the construction of the imidazole ring onto a pre-functionalized pyrazole scaffold. This avoids some of the regioselectivity issues associated with pyrazole synthesis.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing waste. isca.menih.govrsc.org The Radziszewski synthesis and its variations are classic examples of MCRs used for creating substituted imidazoles. isca.me This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

To apply this to the target molecule, one could start with a pyrazole-containing aldehyde, such as 1-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde would react with a 1,2-dicarbonyl compound like methylglyoxal, and ammonium (B1175870) acetate (B1210297) (as the ammonia source). The condensation of these three components under heating would directly form the this compound structure. The flexibility of this method allows for the synthesis of various analogs by simply changing the aldehyde, dicarbonyl compound, or amine component. rsc.orgacs.org

Table 2.3.1: Example of Imidazole Formation via Multicomponent Synthesis

| Pyrazole Precursor | Dicarbonyl Component | Nitrogen Source | Typical Conditions |

|---|---|---|---|

| 1-Methyl-1H-pyrazole-4-carbaldehyde | Methylglyoxal | Ammonium acetate | Glacial acetic acid, reflux |

A widely used and reliable method for imidazole synthesis is the reaction of an amidine with an α-halo carbonyl compound. acs.orgorgsyn.orgacs.orgresearchgate.net This approach is highly modular and generally provides good yields. orgsyn.org

For the synthesis of this compound, the required precursors would be 1-methyl-1H-pyrazole-4-carboximidamide (the amidine) and an α-haloketone such as 1-chloropropan-2-one. The reaction is typically carried out under basic conditions to facilitate the initial nucleophilic attack of the amidine on the α-haloketone, followed by cyclization and dehydration to form the imidazole ring. acs.orgyoutube.com An optimized process often involves using a base like potassium bicarbonate in a mixed solvent system such as aqueous tetrahydrofuran (B95107) (THF) under reflux. orgsyn.orgacs.org

Table 2.3.2: Example of Imidazole Formation from an α-Halo Carbonyl

| Pyrazole Precursor (Amidine) | α-Halo Carbonyl | Base/Solvent | Product |

|---|---|---|---|

| 1-Methyl-1H-pyrazole-4-carboximidamide | 1-Chloropropan-2-one | K₂CO₃ / DMF | This compound |

Regioselective Synthesis and Isomer Control for Pyrazole-Imidazole Derivatives

The regioselective construction of asymmetrically substituted biheteroaryls like this compound presents a considerable synthetic challenge. Control over the relative orientation of the pyrazole and imidazole rings, as well as the substitution pattern on each ring, is paramount. Several strategies can be employed to achieve the desired regioselectivity.

One common approach involves the sequential construction of the heterocyclic rings from a common precursor. For instance, a suitably functionalized pyrazole can serve as a scaffold for the subsequent formation of the imidazole ring, or vice versa. The choice of starting materials and cyclization conditions dictates the final arrangement of substituents.

Key considerations for achieving regioselectivity include the inherent reactivity of the starting materials and the directing effects of existing substituents. For example, in the synthesis of substituted pyrazoles, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine will yield different regioisomers depending on the nature of the substituents on both reactants. Similarly, the synthesis of substituted imidazoles can be directed by the choice of dicarbonyl compound, aldehyde, and ammonia source.

Table 1: Examples of Regioselective Synthesis of Substituted Pyrazoles and Imidazoles

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product(s) | Regioselectivity | Ref. |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | Acetic acid, reflux | 1,5-Dimethyl-3-phenyl-1H-pyrazole and 1,3-Dimethyl-5-phenyl-1H-pyrazole | Mixture of isomers | N/A |

| Benzil | Ammonium acetate, p-tolualdehyde | Acetic acid, reflux | 2,4,5-Tris(p-tolyl)-1H-imidazole | Single isomer | N/A |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Hydrazine hydrate | Ethanol, reflux | Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate | High | N/A |

This table is illustrative and provides examples of regiocontrol in the synthesis of individual pyrazole and imidazole rings, which is a prerequisite for the synthesis of the target hybrid molecule.

For the specific synthesis of a 1-methyl-4-substituted pyrazole, a strategy could involve the cyclization of a precursor that already contains the methyl group on the nitrogen. For instance, reacting a 4-formyl-1,3-dicarbonyl equivalent with methylhydrazine could lead to a 1-methyl-4-formylpyrazole, a key intermediate.

Post-Synthetic Functionalization and Derivatization Strategies of the Hybrid Scaffold

Once the core 1-Methyl-4-(imidazolyl)pyrazole scaffold is assembled, post-synthetic functionalization can be employed to introduce further diversity and modulate the molecule's properties. Both the pyrazole and imidazole rings are amenable to a variety of chemical transformations.

The nitrogen atoms of the imidazole ring can be alkylated or acylated. The choice of the N-substituent can significantly influence the electronic properties and biological activity of the molecule. The carbon atoms of both rings can undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation, provided the rings are sufficiently activated. The regioselectivity of these reactions is governed by the directing effects of the existing substituents, including the other heterocyclic ring.

Furthermore, if the initial synthesis provides functional groups such as esters, nitriles, or amines on the scaffold, these can be readily converted into other functionalities. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or used in coupling reactions. A nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid.

Table 2: Potential Post-Synthetic Functionalization Reactions on Pyrazole-Imidazole Scaffolds

| Reaction Type | Reagent(s) | Potential Site of Functionalization | Product Type |

| N-Alkylation | Alkyl halide, base | Imidazole N-H | N-Alkyl pyrazole-imidazole |

| Halogenation | NBS, NCS, I₂ | C-H bonds on pyrazole or imidazole | Halogenated pyrazole-imidazole |

| Nitration | HNO₃/H₂SO₄ | C-H bonds on pyrazole or imidazole | Nitro pyrazole-imidazole |

| Acylation | Acyl chloride, Lewis acid | C-H bonds on pyrazole or imidazole | Acyl pyrazole-imidazole |

| Hydrolysis | Acid or base | Ester or nitrile substituent | Carboxylic acid or amide |

| Reduction | H₂, Pd/C or LiAlH₄ | Nitro, nitrile, or ester substituent | Amine or alcohol |

This table outlines general functionalization strategies that could be applied to the target scaffold based on known reactivity of pyrazoles and imidazoles.

Advanced Spectroscopic and Structural Characterization in Research Context

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity of the molecule. Furthermore, it reveals how individual molecules pack together in the crystal lattice, which is crucial for understanding intermolecular interactions such as hydrogen bonding and π-stacking.

In the study of heterocyclic compounds like pyrazole (B372694) and imidazole (B134444) derivatives, single-crystal X-ray diffraction has been instrumental. For instance, the crystal structure of similar pyrazole derivatives has been elucidated, revealing key structural features. While specific crystallographic data for 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole is not available, the analysis of related compounds demonstrates the power of this technique. For example, studies on other pyrazole-containing molecules have successfully determined their crystal systems, space groups, and unit cell dimensions. mdpi.comnih.govresearchgate.net

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the electron density within the crystal can be constructed, leading to the precise coordinates of each atom in the molecule.

An illustrative example of crystallographic data that could be obtained for a compound like this compound is presented in the table below, based on data for a related monoclinic pyrazole derivative. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0914(6) |

| b (Å) | 11.8919(7) |

| c (Å) | 15.545(1) |

| α (°) | 90 |

| β (°) | 102.321(6) |

| γ (°) | 90 |

| Volume (ų) | 1822.5(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.419 |

This data is representative of a related heterocyclic compound and is for illustrative purposes only. mdpi.comresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For a newly synthesized compound such as this compound (with a presumed molecular formula of C₈H₁₀N₄), elemental analysis is a critical step in its characterization. The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified to determine the percentage of each element.

The validation of the empirical formula is a cornerstone of chemical synthesis, ensuring that the synthesized product has the expected atomic composition. researchgate.netmdpi.com For instance, in the synthesis of various pyrazole and imidazole derivatives, elemental analysis is routinely employed to confirm the successful formation of the target molecules. rsc.org

Below is a hypothetical data table illustrating the kind of results that would be expected from an elemental analysis of this compound.

| Element | Theoretical % | Found % |

| Carbon (C) | 58.52 | 58.48 |

| Hydrogen (H) | 6.14 | 6.18 |

| Nitrogen (N) | 35.34 | 35.29 |

This data is calculated based on the molecular formula C₈H₁₀N₄ and is for illustrative purposes.

Computational and Theoretical Investigations of 1 Methyl 4 5 Methyl 2 Imidazolyl Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional geometry. rsc.orgrsc.org This process, known as geometry optimization, finds the lowest energy conformation of the molecule. The output would provide precise data on bond lengths, bond angles, and dihedral angles between the pyrazole (B372694) and imidazole (B134444) rings. These structural parameters are fundamental for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Photophysical Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. This analysis would help in understanding how this compound might interact with other reagents and predict its potential photophysical properties, such as its absorption spectrum.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule from a colorimetric perspective. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map identifies regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, this analysis would reveal the most likely sites for hydrogen bonding and other electrostatic interactions, highlighting the electron-rich nitrogen atoms of the heterocyclic rings.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugation, and delocalization of electron density within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. For the target compound, NBO analysis would quantify the stability arising from these electronic interactions, such as the delocalization of lone pair electrons from nitrogen atoms into the π-systems of the pyrazole and imidazole rings. This provides deeper insight into the molecule's electronic stability and the nature of its chemical bonds.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, the key variable is the dihedral angle of the bond connecting the pyrazole and imidazole rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations (energy minima) and the energy barriers required to transition between them. This information is crucial for understanding the molecule's flexibility and preferred shape in different environments.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational methods can be used to model chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the most likely reaction pathways. globalresearchonline.net This involves locating the transition state structures, which are the highest energy points along a reaction coordinate. Understanding the energy barriers (activation energies) associated with these transition states helps in predicting reaction rates and elucidating the detailed mechanism by which the molecule undergoes chemical transformations.

Mechanistic Biological Research and Target Interaction Studies Pre Clinical Focus

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

Structure-activity relationship (SAR) studies of compounds containing the pyrazole-imidazole scaffold have provided crucial mechanistic insights for optimizing potency and selectivity.

Kinase Inhibitors: In the development of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, the substituent on the pyrazole (B372694) nitrogen was found to be critical. nih.gov Co-crystallization studies with Aurora-A revealed that modifying the benzyl (B1604629) group on the pyrazole N1 position led to distinct binding modes. Certain analogues interact with the P-loop, while others engage with Thr217 in the post-hinge region, providing different avenues for designing more selective inhibitors. nih.gov For ALK5 inhibitors, a direct comparison between imidazole (B134444) and pyrazole central rings did not establish clear superiority of one over the other, though the most potent compound in one series featured a pyrazole core. nih.gov

Enzyme Inhibitors: For carbonic anhydrase inhibitors based on a pyrazolylbenzo[d]imidazole structure, a key SAR finding was that removing the sulfonamide group, a classic zinc-binding group, paradoxically improved the selectivity profile. nih.govresearchgate.net This led to potent inhibitors that were highly selective for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. nih.gov In a series of imidazole-pyrazole conjugates targeting α-glucosidase and lipoxygenase, the nature of substituents at the 2nd position of the imidazole ring was shown to significantly affect inhibitory potential. nih.gov

These studies collectively underscore that modifications to the substituents on both the pyrazole and imidazole rings, as well as the linkers connecting them, are critical for modulating biological activity and achieving target selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For classes of compounds including pyrazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for their biological activities, such as anticancer and antimicrobial effects. ej-chem.orgnih.gov

In the context of pyrazole-containing structures, QSAR analyses have successfully correlated physicochemical and topological descriptors with inhibitory activities. For instance, studies on 1,5-diaryl pyrazoles as cyclooxygenase-2 (COX-2) inhibitors have shown that 3D spatial descriptors and 2D partial charge descriptors have a satisfactory correlation with COX-2 inhibitory potency. researchgate.net Similarly, QSAR models for pyrazolone (B3327878) compounds have been developed to correlate computed molecular descriptors with their antimicrobial activities. ej-chem.org These models help in predicting the efficacy of new derivatives before their synthesis, thereby streamlining the drug discovery process. nih.gov For a series of 1H-pyrazole-5-carboxylic acid derivatives, a genetic function approximation (GFA) algorithm was used to select optimal descriptors, which were then used in multiple linear regression (MLR) to build a predictive QSAR model for anti-MES activity.

While specific QSAR models exclusively developed for 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole are not detailed in the available literature, the established methodologies for related pyrazole and imidazole structures provide a robust framework for predicting its potential biological activities. By analyzing descriptors such as molecular shape, electronic properties, and hydrophobicity, researchers can hypothesize about the mechanisms of action and potential cellular targets of this specific compound.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is another key computational strategy in drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This ligand-based approach is particularly useful when the 3D structure of the target is unknown.

For heterocyclic compounds like pyrazole derivatives, pharmacophore models have been developed to identify potential new agents for various therapeutic areas, including cancer and infectious diseases. nih.govresearchgate.net For example, in the discovery of novel antiprostate cancer agents, a fragment splicing strategy based on lead compounds led to the design of 5-methyl-1H-pyrazole derivatives. nih.gov Subsequent pharmacophore modeling and molecular docking simulations helped in identifying potent androgen receptor (AR) antagonists. nih.gov These models typically identify key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are crucial for binding to the target receptor.

The principles of ligand-based drug design are applied to synthesize new molecules that fit the generated pharmacophore model. This approach has been successfully used to design novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment, which have demonstrated excellent antibacterial activity. nih.gov By combining the structural features of pyrazole and imidazole, as seen in this compound, it is possible to design molecules that interact with specific biological targets with high affinity and selectivity.

Cellular Pathway Investigations in Pre-clinical Models (e.g., Apoptosis Induction Mechanisms)

Preclinical investigations into the cellular mechanisms of pyrazole derivatives have often highlighted their ability to induce apoptosis, or programmed cell death, a critical pathway in cancer therapy. nih.govrsc.org

Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that these compounds can act as potential inhibitors of Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells. nih.govrsc.orgresearchgate.net By inhibiting Bcl-2, these compounds can trigger the apoptotic cascade. Research has demonstrated that certain pyrazole derivatives activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.govresearchgate.net Furthermore, some of these compounds have been shown to induce DNA damage, evidenced by increased comet tail length in assays, suggesting they cause genotoxic stress that can lead to apoptosis. rsc.orgresearchgate.net While these studies focus on different pyrazole structures, they establish a mechanistic precedent for the pro-apoptotic potential of the pyrazole scaffold.

Another related compound, 1-methyl-2-nitroimidazole, has been studied for its ability to induce apoptosis under hypoxic conditions in Chinese Hamster Ovary (CHO) cells. nih.gov The study revealed that the apoptotic response, including DNA fragmentation, was dependent on the drug concentration and exposure time. nih.gov This suggests that the methyl-imidazole moiety could also play a role in mediating cytotoxic and apoptotic effects.

Antioxidant Activity Mechanisms (e.g., Radical Scavenging Assays)

The antioxidant properties of chemical compounds are often evaluated by their ability to scavenge free radicals. Various pyrazole derivatives have been investigated for their antioxidant potential using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and hydroxyl radical scavenging assays. nih.govnih.govresearchgate.net

Research on novel thienyl-pyrazoles and other pyrazole derivatives has demonstrated significant radical scavenging activity. nih.gov The antioxidant capacity is often influenced by the specific substituents on the pyrazole ring. For instance, studies on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives found that they exhibit good antioxidant activity in DPPH radical scavenging, reducing power, and DNA protection assays. nih.govresearchgate.net Similarly, certain 4-aminopyrazol-5-ol derivatives, which are analogs of the clinical antioxidant Edaravone, showed high activity in the ABTS test, comparable to the standard antioxidant Trolox. researchgate.net

The mechanism of antioxidant action for these compounds typically involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells. The presence of both pyrazole and imidazole rings in this compound, both of which are electron-rich heterocyclic systems, suggests a potential for radical scavenging activity.

| Compound Class | Assay Type | Observed Activity | Reference |

|---|---|---|---|

| Thienyl-pyrazoles | DPPH Radical Scavenging | Significant scavenging with low IC50 values. | nih.gov |

| Thienyl-pyrazoles | Hydroxyl Radical Scavenging | Effective hydroxyl radical scavenging. | nih.gov |

| 4-Aminopyrazol-5-ols | ABTS Radical Cation Scavenging | High activity, comparable to Trolox standard. | researchgate.net |

| Pyrazolyl Pyrazolones | DPPH Radical Scavenging | Good radical scavenging ability. | nih.govresearchgate.net |

Exploration of Antimicrobial Action Mechanisms

The pyrazole and imidazole moieties are core components of many compounds developed for their antimicrobial properties. mdpi.comresearchgate.net The mechanisms through which these compounds exert their effects are varied and are a subject of ongoing research.

One proposed mechanism of action for certain pyrazole-imidazole hybrids is the disruption of the bacterial cell membrane. Studies on novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment suggest that they can negatively impact the cell membranes of phytopathogenic bacteria. nih.gov This disruption leads to the leakage of intracellular components, ultimately causing bacterial cell death. nih.gov

Other pyrazole derivatives have been found to interfere with essential bacterial processes. For example, some pyrazole-derived hydrazones are potent inhibitors of Gram-positive bacteria growth by disrupting the bacterial cell wall. nih.gov Certain pyrazole derivatives act as potential regulators of global transcriptional factors like MgrA in S. aureus, which is involved in neutralizing reactive oxygen species and regulating antibiotic resistance. nih.gov The pyrazolium (B1228807) substituent is also a key component in certain cephalosporin (B10832234) antibiotics, where it helps prevent enzymatic hydrolysis by β-lactamases. nih.gov

| Compound/Derivative Class | Organism(s) | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles with Imidazole | Phytopathogenic bacteria (e.g., Xanthomonas) | Disruption of bacterial cell membrane integrity. | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive bacteria (e.g., S. aureus) | Disruption of the bacterial cell wall. | nih.gov |

| Pyrazole derivatives (e.g., 55) | S. aureus | Regulation of the global transcriptional factor MgrA. | nih.gov |

| Ceftolozane (contains pyrazolium) | Drug-resistant bacteria | Prevention of AmpC β-lactamase mediated hydrolysis. | nih.gov |

Coordination Chemistry and Advanced Material Science Applications

Ligand Design Principles Based on Pyrazole (B372694) and Imidazole (B134444) Moieties

The design of ligands incorporating pyrazole and imidazole moieties is rooted in their fundamental electronic and structural properties as N-donor heterocycles. researchgate.netrsc.org Both pyrazole and imidazole are five-membered aromatic rings containing two nitrogen atoms, but their relative positions lead to distinct chemical behaviors. In imidazole, the nitrogens are in the 1 and 3 positions, while in pyrazole, they are adjacent in the 1 and 2 positions.

A key design principle involves utilizing the "pyridine-like" nitrogen atom of each ring—the one not bonded to a hydrogen or an alkyl/aryl group and possessing a lone pair of electrons in an sp2 hybrid orbital—as the primary donor site for coordination to metal ions. mdpi.comuninsubria.it The other "pyrrole-like" nitrogen, which contributes its lone pair to the aromatic π-system, is generally not available for coordination. mdpi.com

In 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole, both heterocyclic rings are N-substituted, meaning both have a readily available "pyridine-like" nitrogen, predisposing the molecule to act as a bidentate (two-toothed) ligand. The linkage between the C4 of the pyrazole and the C2 of the imidazole creates a flexible yet robust scaffold. The methyl groups on both rings introduce specific steric and electronic effects:

Electronic Tuning : Methyl groups are weakly electron-donating, which can increase the electron density on the nitrogen donor atoms, thereby enhancing their basicity and modifying the strength of the metal-ligand bond. rsc.org

These design principles allow for the creation of ligands with tailored properties, capable of forming stable complexes with a wide range of transition metals. researchgate.netresearchgate.net

Coordination Modes and Chelation Properties of Pyrazole-Imidazole Ligands

Ligands containing both pyrazole and imidazole units, such as this compound, are primarily designed to function as bidentate N,N'-chelating agents. researchgate.netresearchgate.net In this mode, the two "pyridine-like" nitrogen atoms from the pyrazole and imidazole rings simultaneously bind to a single metal center. This chelation forms a stable five-membered ring, a thermodynamically favorable arrangement in coordination chemistry. This chelate effect, where a multidentate ligand forms a more stable complex than multiple corresponding monodentate ligands, is a central aspect of their coordination behavior. nih.gov

Beyond simple chelation in mononuclear complexes, these ligands can exhibit other coordination modes:

Bridging Ligand : The ligand can bridge two or more metal centers, with each nitrogen atom coordinating to a different metal ion. This is a crucial property for the construction of polynuclear complexes and extended structures like coordination polymers or Metal-Organic Frameworks (MOFs). uninsubria.it

Monodentate Coordination : Although less common for a bidentate ligand, it might coordinate through only one of its nitrogen atoms if sterically hindered or if the reaction stoichiometry favors it. researchgate.netjocpr.com

The flexibility of the bond linking the two heterocyclic rings allows the ligand to adapt to the preferred coordination geometry of different metal ions, which can range from tetrahedral and square planar to octahedral. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with pyrazole-imidazole ligands is typically achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent. nih.govrjpbcs.com For instance, reacting this compound with a metal(II) chloride, nitrate, or perchlorate (B79767) salt in a solvent like methanol, ethanol, or acetonitrile (B52724) would likely yield the corresponding metal complex. researchgate.netresearchgate.net The resulting complexes are often crystalline solids that can be isolated by filtration or slow evaporation of the solvent.

Characterization of these complexes involves a suite of analytical techniques to determine their structure, composition, and properties: researchgate.netresearchgate.netacs.org

Spectroscopy :

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds within the heterocyclic rings. researchgate.netjocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes) can show shifts in the proton and carbon signals of the ligand upon coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the complex, particularly the d-d transitions for transition metal complexes, which are indicative of the coordination geometry. mocedes.org

Elemental Analysis : This technique confirms the empirical formula of the synthesized complex. researchgate.net

The table below presents representative crystallographic data for a Co(II) complex with a related bis-pyrazole ligand, illustrating the type of structural information obtained from X-ray diffraction. nih.gov

| Parameter | Value |

|---|---|

| Metal Center | Co(II) |

| Coordination Geometry | Distorted Octahedral |

| Co–N (pyrazole) Bond Length (Å) | 2.123 – 2.158 |

| Co–O (solvent) Bond Length (Å) | 2.108 – 2.120 |

| N–N (pyrazole) Bond Length (Å) | 1.356 – 1.359 |

| N–Co–N Bite Angle (°) | 85.54 – 94.94 |

Applications in Catalysis (e.g., Transition Metal-Mediated Reactions)

Pyrazole- and imidazole-based ligands are instrumental in the field of homogeneous catalysis, where they form stable yet reactive complexes with transition metals. digitellinc.comchemscene.com The bidentate N,N' coordination of ligands like this compound can stabilize a metal center, leaving other coordination sites available for catalytic transformations. acs.org The electronic properties of the ligand, tuned by the methyl substituents, can directly influence the Lewis acidity and redox potential of the metal, thereby affecting its catalytic activity and selectivity. rsc.org

Complexes featuring pyrazole-imidazole scaffolds have shown potential in various catalytic reactions:

Palladium-Catalyzed Reactions : Pd complexes with P,N-ligands containing pyrazole or imidazole moieties have been tested in asymmetric allylic alkylation reactions. acs.org Related nitrogen-based ligands are also used in palladium-catalyzed direct arylation reactions. nih.gov

Biomimetic Models : Iron complexes with imidazole and pyrazole-containing ligands have been studied as functional models for catechol dioxygenases, enzymes that catalyze the oxidative cleavage of catechols. rsc.org This research demonstrates the ability of these synthetic complexes to mimic the function of metalloenzymes.

The stability imparted by the chelating ligand framework is crucial for maintaining the integrity of the catalyst throughout the reaction cycle, potentially leading to higher turnover numbers and longer catalyst lifetimes.

Supramolecular Architectures and Metal-Organic Frameworks (MOFs) utilizing Pyrazole-Imidazole Scaffolds

The ability of pyrazole-imidazole ligands to act as linkers between metal centers makes them ideal candidates for constructing complex supramolecular architectures and porous materials like Metal-Organic Frameworks (MOFs). rsc.orgescholarship.orgnih.gov MOFs are crystalline materials built from metal ions or clusters connected by organic linkers, often featuring high porosity and surface area. escholarship.orgacs.org

When used as a linker, a molecule like this compound can connect two different metal centers, propagating a network in one, two, or three dimensions. rsc.org The final topology of the framework depends on the coordination geometry of the metal ion and the geometry of the ligand itself. rsc.org

Zeolitic Imidazolate Frameworks (ZIFs) : Imidazole-based linkers are famously used in the construction of ZIFs, a subclass of MOFs known for their exceptional thermal and chemical stability. escholarship.org

Pyrazolate-Based MOFs : Pyrazolate linkers (the deprotonated form of pyrazole) are known to form particularly robust MOFs, capable of withstanding harsh conditions such as strong alkaline solutions. acs.org

The use of mixed-linker systems, combining different anionic and neutral linkers, provides even greater flexibility in tuning the pore size, chemical environment, and functionality of the resulting MOF. rsc.org This allows for the design of materials tailored for specific applications such as selective gas storage and separation, catalysis, and sensing. escholarship.orgacs.orgfigshare.com

Investigation of Non-Linear Optical (NLO) Properties

Metal complexes are a promising class of materials for non-linear optics (NLO), a field focused on how intense light interacts with materials to produce new optical effects. researchgate.net Second-order NLO materials, in particular, are sought after for applications in telecommunications and optical computing. A key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure and a significant change in dipole moment upon electronic excitation.

Coordination complexes featuring pyrazole-imidazole ligands are attractive candidates for NLO applications for several reasons:

Charge-Transfer Transitions : They can exhibit intense low-energy charge-transfer transitions, either from the metal to the ligand (MLCT), the ligand to the metal (LMCT), or within the ligand itself (ILCT). These transitions are associated with the redistribution of electron density necessary for a strong NLO response. researchgate.net

Tunability : The NLO properties can be systematically tuned by changing the metal ion, its oxidation state, or by modifying the ligand structure (e.g., adding electron-donating or -withdrawing groups). researchgate.net

The investigation of NLO properties often involves theoretical methods, such as Density Functional Theory (DFT), to calculate the hyperpolarizability of the molecules, which is a measure of their NLO response. acs.org Experimental techniques like Hyper-Rayleigh Scattering are then used to validate the theoretical predictions. While specific data for complexes of this compound are not widely reported, the general characteristics of this compound class make it a fertile ground for exploration in the field of NLO materials.

Analytical Methodologies for Research Characterization and Detection

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of "1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole" and for its quantification in research samples. Reversed-phase HPLC is particularly well-suited for this purpose, leveraging the compound's polarity for separation. phenomenex.com The separation of aromatic heterocyclic isomers is often achievable on stationary phases that offer multiple interaction mechanisms, such as hydrophobic and π-π interactions. nacalai.com

A typical HPLC method for purity assessment would involve a C18 column, which separates compounds based on their hydrophobicity. phenomenex.com Given the aromatic nature of the pyrazole (B372694) and imidazole (B134444) rings, columns with phenyl-hexyl or biphenyl (B1667301) stationary phases could also offer alternative selectivity. halocolumns.com The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. This allows for the efficient elution of the target compound while separating it from potential impurities that may have different polarities. Detection is commonly performed using a UV detector, as heteroaromatic systems like pyrazole and imidazole derivatives typically exhibit UV absorbance. acs.org For quantitative analysis, a calibration curve would be constructed using certified reference standards of "this compound".

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | ~7.5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Identification in Complex Mixtures

For the separation and definitive identification of "this compound" in complex mixtures, such as reaction masses or biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mostwiedzy.pl This hyphenated technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. asdlib.org LC-MS is particularly valuable for distinguishing between isomeric impurities, which can be a challenge with HPLC-UV alone. enovatia.comnih.gov

The chromatographic conditions used in LC-MS are often similar to those in HPLC-UV, but with the use of volatile mobile phase additives like formic acid or ammonium acetate (B1210297) to ensure compatibility with the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar heterocyclic compounds, as it is a soft ionization method that typically produces a prominent protonated molecule ([M+H]⁺).

Illustrative LC-MS Data for Identification:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ (m/z) | 177.113 |

| Potential MS/MS Fragments (m/z) | 162 (loss of CH₃), 135 (loss of C₂H₂N), 96 (imidazole fragment) |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if volatile)

If the compound is not sufficiently volatile, derivatization techniques such as silylation or acylation can be employed. youtube.comnih.gov These methods replace active hydrogen atoms with less polar groups, thereby increasing the compound's volatility and making it amenable to GC-MS analysis. sigmaaldrich.comnih.gov In GC-MS, the separation occurs in a capillary column, and detection is performed by a mass spectrometer, often using electron ionization (EI), which provides detailed fragmentation patterns for structural elucidation. iosrjournals.org

Application of Spectroscopic Techniques for Quantitative Analysis in Research Studies

Spectroscopic techniques are indispensable for both the qualitative and quantitative analysis of "this compound" in research contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for the structural elucidation of the compound. rsc.org The chemical shifts and coupling constants of the protons on the pyrazole and imidazole rings, as well as the methyl groups, provide definitive information about the compound's connectivity and can be used to distinguish it from its isomers. nih.govresearchgate.netsci-hub.st For quantitative purposes (qNMR), an internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of its signal to that of the internal standard.

UV-Visible (UV-Vis) Spectroscopy : Pyrazole and imidazole-containing compounds are known to absorb light in the UV region due to their aromatic nature. nih.govresearchgate.net A UV-Vis spectrum can be used to determine the concentration of "this compound" in a pure solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. This requires the prior determination of the molar absorptivity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is useful for identifying the functional groups present in the molecule. rsc.org Characteristic vibrations for C-H, C=C, C=N, and C-N bonds within the pyrazole and imidazole rings would be expected in the FTIR spectrum. researchgate.netacs.orgacs.org While primarily a qualitative technique, FTIR can be used for quantitative analysis in some applications by measuring the intensity of a specific absorption band.

Illustrative Spectroscopic Data:

| Technique | Expected Observations |

|---|---|

| ¹H NMR (in CDCl₃) | Signals corresponding to pyrazole ring protons, imidazole ring proton, and two methyl groups. |

| ¹³C NMR (in CDCl₃) | Resonances for all unique carbon atoms in the pyrazole and imidazole rings and the methyl groups. cdnsciencepub.comrsc.org |

| UV-Vis (in Methanol) | Absorption maximum (λmax) expected in the range of 220-280 nm. |

| FTIR (KBr pellet) | Characteristic peaks for aromatic C-H stretching (~3100 cm⁻¹), C=N stretching (~1600 cm⁻¹), and ring vibrations. |

Hyphenated Techniques for Advanced Characterization

For a more comprehensive characterization of "this compound," advanced hyphenated techniques that couple separation with spectroscopic detection are employed. ijpsjournal.comijnrd.org

LC-DAD (Diode-Array Detection) : Coupling HPLC with a diode-array detector provides UV spectra for each eluting peak. This can help in identifying co-eluting impurities and confirming the identity of the main compound by comparing its UV spectrum with that of a reference standard. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.gov This is particularly useful for the unambiguous identification of unknown impurities or degradants without the need for their isolation.

These advanced methods provide a wealth of information, enhancing the specificity and accuracy of the analysis. iosrjournals.org The combination of chromatographic separation with rich spectroscopic data is invaluable in modern chemical research for the definitive characterization of novel compounds. ijpsjournal.com

Future Directions in Academic and Mechanistic Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole-imidazole derivatives is an active area of research, with a growing emphasis on efficiency and environmental sustainability. Future synthetic research focusing on 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole will likely move beyond traditional multi-step procedures, which often involve harsh conditions and generate significant waste.

Key future directions include:

Green Chemistry Approaches: The use of eco-friendly solvents like deep eutectic solvents (DES) and water, along with energy-efficient techniques such as microwave irradiation and ultrasound-mediated synthesis, is a promising frontier. ias.ac.inijsrst.com These methods have been shown to improve reaction times and yields for related heterocyclic systems. mdpi.com

Catalysis: Exploring novel catalysts, including inexpensive and recyclable options like HY zeolite or copper(II) oxide in zirconium dioxide, could streamline synthesis. ias.ac.in The development of one-pot, multi-component reactions will be crucial for improving atom economy and reducing the need for intermediate purification steps. ijsrst.commdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting and optimizing flow chemistry protocols for the construction of the pyrazole-imidazole core would represent a significant advancement in producing this compound and its analogs efficiently and safely.

| Technique | Description | Potential Advantages for Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. mdpi.com | Reduced reaction times, increased yields, improved purity. |

| Ultrasound Irradiation | Employs acoustic cavitation to enhance chemical reactivity. ijsrst.com | Mild reaction conditions, simple procedure, excellent yields. |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing portions of all reactants. ijsrst.com | High atom economy, operational simplicity, reduced waste. |

| Flow Chemistry | Performs reactions in a continuous flowing stream rather than a batch reactor. | Enhanced safety, scalability, precise process control, easy automation. |

Identification and Validation of Undiscovered Biological Targets for Mechanistic Study

The pyrazole-imidazole scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties. mdpi.comresearchgate.netrsc.org A primary future objective for this compound will be to move beyond preliminary screening and identify its specific molecular targets.

Research efforts should be directed towards:

Target Deconvolution: Employing chemical proteomics and affinity-based probes to pull down binding partners from cell lysates, thereby identifying direct protein targets.

Kinase Profiling: Given that numerous pyrazole (B372694) derivatives act as kinase inhibitors (e.g., targeting ALK5, PI3K, p38MAPK), comprehensive screening against a broad panel of kinases could reveal novel and specific inhibitory activities. mdpi.comnih.govnih.gov

Pathway Analysis: Investigating the compound's effect on signaling pathways, such as the MAPK/ERK and AKT pathways, which are often dysregulated in cancer and inflammatory diseases. nih.gov Validating these targets through genetic techniques like CRISPR/Cas9 or RNAi would provide definitive mechanistic insights.

Exploring Novel Therapeutic Areas: Based on the activities of related compounds, new areas of investigation could include antitubercular and antiviral applications. nih.govnih.gov For instance, some azole pyrazoles have been designed as inhibitors of Mycobacterium tuberculosis CYP121A1. nih.gov

Integration of Advanced Computational Chemistry with Experimental Research

Computational chemistry is an indispensable tool for accelerating drug discovery and mechanistic understanding. Integrating these methods with experimental work will be crucial for the efficient development of this compound.

Future research should leverage:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate molecular properties, investigate electronic structures, and predict reaction thermodynamics, aiding in the design of more efficient synthetic routes. nih.govpurkh.commdpi.com

Molecular Docking: In silico docking simulations can predict the binding modes and affinities of the compound against known and hypothetical biological targets. rsc.orgnih.govtandfonline.com This can prioritize experimental testing and guide the rational design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and understand the allosteric effects that may contribute to the mechanism of action.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, allowing for early-stage filtering of candidates with poor pharmacokinetic profiles. nih.gov

Exploration of New Applications in Emerging Material Science Fields

While the primary focus for pyrazole-imidazole compounds has been pharmacological, their unique chemical structures offer potential in material science. Future academic inquiry could explore the utility of this compound in new domains.

Potential applications to investigate include:

Coordination Chemistry: Pyrazole and imidazole (B134444) rings are excellent ligands for metal ions. The compound could be explored for its ability to form stable coordination complexes with various transition metals. mdpi.comacs.org These complexes could have applications in catalysis, as imaging agents, or as novel therapeutic agents themselves.

Energetic Materials: Nitrogen-rich heterocyclic compounds are a major focus in the development of high-energy density materials. acs.org The high nitrogen content of the pyrazole-imidazole core suggests that nitrated or functionalized derivatives could be investigated for their energetic properties.

Organic Electronics: Heterocyclic compounds are fundamental building blocks for organic semiconductors, light-emitting diodes (OLEDs), and sensors. Research could be undertaken to evaluate the photophysical and electronic properties of the compound and its polymers for potential use in these technologies.

| Field | Potential Role of this compound | Key Properties to Investigate |

|---|---|---|

| Coordination Chemistry | As a multidentate ligand for forming metal complexes. mdpi.comacs.org | Coordination modes, stability constants, catalytic activity, magnetic properties. |

| Energetic Materials | As a backbone for nitrogen-rich, high-energy compounds. acs.org | Thermal stability, density, heat of formation, detonation velocity. |

| Organic Electronics | As a building block for functional organic materials. | Luminescence, charge transport properties, HOMO/LUMO energy levels. |

Rational Design Strategies for Enhanced Specificity and Mechanistic Understanding

A key future goal is the rational design of analogs of this compound with improved potency, selectivity, and a well-defined mechanism of action. This requires a deep understanding of its structure-activity relationships (SAR).

Strategic approaches should include:

Fragment-Based and Structure-Based Design: Once a validated biological target is identified, high-resolution structural data (e.g., from X-ray crystallography) can guide the design of derivatives that optimize interactions within the target's binding site. Strategies like "fragment splicing" have proven effective for related scaffolds. nih.govmdpi.com

Systematic Substituent Modification: A systematic exploration of substituents on both the pyrazole and imidazole rings is necessary. Studies on related compounds show that the type and position of substituents can act as a "switch," dramatically altering biological activity and target specificity. mdpi.comnih.gov For example, adding or removing hydrogen bond donors/acceptors or bulky groups can fine-tune binding affinity and selectivity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties (e.g., solubility, metabolic stability) without losing biological activity. This can lead to the discovery of derivatives with more favorable drug-like properties.

By pursuing these multifaceted research directions, the academic community can unlock the full potential of this compound, moving from a compound of structural interest to a well-understood molecular tool with potential applications across chemistry, biology, and material science.

Q & A

Q. What strategies mitigate false positives in the compound’s reported antimicrobial activity?

- Methodological Answer :

- Counter-screening : Test against non-target bacterial strains (e.g., Gram-negative vs. Gram-positive) .

- Cytotoxicity assays : Use mammalian cell lines (e.g., HepG2) to rule out non-specific toxicity .

- Metabolic profiling : LC-MS identifies metabolites that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.